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Compound of Interest

Compound Name: (2,3-Epoxypropyl)benzene

Cat. No.: B1213304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2,3-
Epoxypropyl)benzene (also known as benzyl oxirane), a valuable intermediate in organic

synthesis and drug development. The document presents nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data in a clear, tabulated format. Detailed

experimental protocols for acquiring these spectra are also provided, alongside a visual

workflow of the spectroscopic analysis process.

Spectroscopic Data
The following tables summarize the key spectroscopic data for (2,3-Epoxypropyl)benzene.

¹H NMR Spectroscopic Data
The proton NMR spectrum of (2,3-Epoxypropyl)benzene exhibits characteristic signals for the

aromatic, benzylic, and epoxide protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.35 - 7.20 m 5H
Aromatic protons

(C₆H₅)

3.20 m 1H CH (oxirane ring)

2.90 dd 1H CH₂ (benzylic)

2.85 dd 1H CH₂ (oxirane ring)

2.65 dd 1H CH₂ (benzylic)

2.55 dd 1H CH₂ (oxirane ring)

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides insights into the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

137.5 C (quaternary, aromatic)

129.3 CH (aromatic)

128.6 CH (aromatic)

126.6 CH (aromatic)

52.5 CH (oxirane ring)

47.2 CH₂ (oxirane ring)

38.8 CH₂ (benzylic)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopic Data
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The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3080 - 3030 Medium Aromatic C-H stretch

2990 - 2910 Medium Aliphatic C-H stretch

1605, 1495, 1455 Medium to Strong
Aromatic C=C skeletal

vibrations

1260 Strong
C-O-C stretch (epoxide,

asymmetric)

910, 840 Strong
C-O-C stretch (epoxide,

symmetric)

740, 700 Strong
C-H out-of-plane bend

(monosubstituted benzene)

Sample Preparation: Neat liquid film

Mass Spectrometry (MS) Data
The mass spectrum shows the molecular ion and characteristic fragmentation patterns.

m/z Relative Intensity (%) Assignment

134 25 [M]⁺ (Molecular Ion)

105 20 [M - CHO]⁺

91 100 [C₇H₇]⁺ (Tropylium ion)

78 15 [C₆H₆]⁺

77 30 [C₆H₅]⁺

65 15 [C₅H₅]⁺

51 20 [C₄H₃]⁺
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Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Approximately 10-20 mg of (2,3-Epoxypropyl)benzene is dissolved in ~0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

The solution is transferred to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

The spectrum is recorded on a 400 MHz NMR spectrometer.

Key acquisition parameters include a 30° pulse width, a relaxation delay of 1.0 seconds, an

acquisition time of 4 seconds, and a spectral width of 16 ppm.

A total of 16 scans are typically acquired for a good signal-to-noise ratio.

3. ¹³C NMR Acquisition:

The spectrum is recorded on the same 400 MHz spectrometer (operating at 100 MHz for

¹³C).

A proton-decoupled pulse sequence is used.

Key acquisition parameters include a 30° pulse width, a relaxation delay of 2.0 seconds, an

acquisition time of 1.5 seconds, and a spectral width of 240 ppm.

Approximately 1024 scans are accumulated to achieve an adequate signal-to-noise ratio.

4. Data Processing:
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The raw data (Free Induction Decay - FID) is Fourier transformed.

Phase correction and baseline correction are applied.

For ¹H NMR, the spectrum is referenced to the TMS signal at 0.00 ppm.

For ¹³C NMR, the spectrum is referenced to the solvent (CDCl₃) signal at 77.16 ppm.

Infrared (IR) Spectroscopy
1. Sample Preparation:

A drop of neat (2,3-Epoxypropyl)benzene is placed between two potassium bromide (KBr)

or sodium chloride (NaCl) salt plates to form a thin liquid film.

2. Data Acquisition:

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

The data is typically collected over a range of 4000 to 400 cm⁻¹.

A background spectrum of the clean salt plates is recorded first and automatically subtracted

from the sample spectrum.

An average of 16 or 32 scans is typically performed to improve the signal-to-noise ratio.

3. Data Processing:

The resulting interferogram is Fourier transformed to produce the final IR spectrum of

transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
1. Sample Introduction:

The sample is introduced into the mass spectrometer via a gas chromatography (GC-MS)

system for separation and purification, or by direct injection if the sample is pure.
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For GC-MS, a dilute solution of the compound in a volatile solvent like dichloromethane or

ethyl acetate is injected into the GC.

2. Ionization:

Electron Ionization (EI) is employed with a standard electron energy of 70 eV.

3. Mass Analysis:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

using a quadrupole mass analyzer.

4. Detection:

An electron multiplier detector is used to detect the ions.

The mass spectrum is generated by plotting the relative abundance of ions as a function of

their m/z ratio.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of (2,3-Epoxypropyl)benzene: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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